molecular formula C24H29NO4 B11162403 2,3,5,9-tetramethyl-6-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one

2,3,5,9-tetramethyl-6-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11162403
M. Wt: 395.5 g/mol
InChI Key: OCQXEJUAUWUQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,9-tetramethyl-6-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines elements of furochromen and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,9-tetramethyl-6-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one involves multiple steps, starting with the preparation of the furochromen core This is typically achieved through a series of condensation reactions involving suitable precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,5,9-tetramethyl-6-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as oxone or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Oxone, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,5,9-tetramethyl-6-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-tetramethylpiperidine: A related compound with a similar piperidine moiety.

    1,3,7,7-tetramethyl-2-oxabicyclo[4.4.0]dec-5-ene: Another compound with a similar structural framework.

Uniqueness

2,3,5,9-tetramethyl-6-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one is unique due to its combination of the furochromen and piperidine structures, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H29NO4

Molecular Weight

395.5 g/mol

IUPAC Name

2,3,5,9-tetramethyl-6-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C24H29NO4/c1-13-8-10-25(11-9-13)21(26)7-6-18-15(3)20-12-19-14(2)17(5)28-22(19)16(4)23(20)29-24(18)27/h12-13H,6-11H2,1-5H3

InChI Key

OCQXEJUAUWUQFH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CCC2=C(C3=C(C(=C4C(=C3)C(=C(O4)C)C)C)OC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.